N-(Ethylamino) Fluvoxamine

Descripción general

Descripción

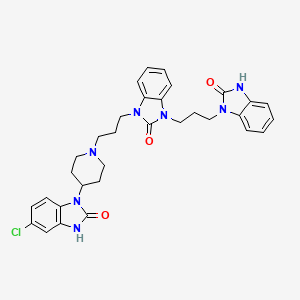

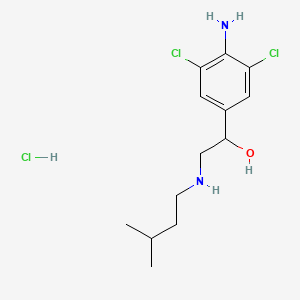

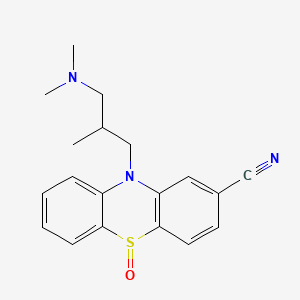

“N-(Ethylamino) Fluvoxamine” is a compound with the molecular formula C17H26F3N3O2 . It is related to Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used to treat symptoms of obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 17 carbon atoms, 26 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact mass is 361.19771157 g/mol .Chemical Reactions Analysis

The kinetics of fluvoxamine, which is related to “this compound”, has been investigated over a pH range of 1.0–12.0 at various temperatures . A highly sensitive and reproducible method for assaying fluvoxamine in biological samples using HPLC combined with various detection methods has been developed .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 361.4 g/mol . It has a topological polar surface area of 68.9 Ų and a complexity of 371 . The exact mass and monoisotopic mass are both 361.19771157 g/mol .Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

Fluvoxamine, a selective serotonin reuptake inhibitor, is metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. Its disposition in humans is significantly influenced by these enzymes, impacting its effectiveness in treating psychiatric conditions (Carrillo et al., 1996). Additionally, fluvoxamine is a potent inhibitor of CYP1A2, affecting the metabolism of other drugs metabolized by this enzyme (Brøsen et al., 1993).

Role in COVID-19 Treatment

Fluvoxamine has shown potential in the treatment of COVID-19. Its efficacy in preventing clinical deterioration in patients with mild COVID-19 has been studied, highlighting its anti-inflammatory properties and role in controlling cytokine storm, a hallmark of severe COVID-19 (Sukhatme et al., 2021). Another study found that early treatment with fluvoxamine reduced the need for extended emergency room observation or hospitalization in COVID-19 patients (Reis et al., 2021).

Impact on Psychiatric Disorders

Fluvoxamine's effectiveness in treating delusional depression was highlighted in a study where a significant proportion of patients responded positively to its treatment (Gatti et al., 1996). Furthermore, its role in treating obsessive-compulsive disorder and depression in adolescents was assessed, showing its safety and efficacy in this population (Apter et al., 1994).

Photoisomerization and Clinical Implications

A study explored the photoisomerization of fluvoxamine, which can generate an isomer with reduced activity on the serotonin transporter. This suggests that light exposure might reduce fluvoxamine's clinical efficacy, providing insights into its stability and effectiveness under different conditions (Miolo et al., 2002).

Serotonin and Information Processing

Fluvoxamine's impact on human information processing was studied, showing that it can improve reaction time performance, suggesting its potential benefits beyond its antidepressant properties (Hasbroucq et al., 1997).

Mecanismo De Acción

Target of Action

N-(Ethylamino) Fluvoxamine, also known as Fluvoxamine, primarily targets the serotonin transporter (SERT) in the brain . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .

Mode of Action

Fluvoxamine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors . The increased serotonin activity leads to downstream effects that are thought to contribute to the alleviation of depressive and anxiety symptoms .

Biochemical Pathways

Fluvoxamine’s action on the serotonin transporter affects the serotonergic pathway in the brain . By inhibiting the reuptake of serotonin, Fluvoxamine enhances serotonergic transmission, which can influence various physiological functions such as mood, sleep, and appetite . Additionally, Fluvoxamine has been shown to have an agonistic effect on the sigma-1 receptor, which modulates inflammatory responses .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration and is extensively metabolized in the liver . Less than 4% of the parent drug is excreted unchanged in urine . The drug’s half-life ranges from 15 to 20 hours, allowing for once-daily dosing . Fluvoxamine’s pharmacokinetics can be influenced by factors such as hepatic impairment, with higher plasma drug concentrations observed in patients with alcoholic cirrhosis of the liver .

Result of Action

The increased serotonergic activity resulting from Fluvoxamine’s action can lead to improvements in mood and reductions in anxiety and obsessive-compulsive symptoms . On a cellular level, Fluvoxamine’s agonistic action on the sigma-1 receptor can control inflammation, potentially contributing to its therapeutic effects .

Action Environment

Environmental factors can influence the action of Fluvoxamine. For instance, social isolation and acute environmental change have been shown to affect the drug’s impact on serotonin turnover and tetrahydrobiopterin levels in the brain . Additionally, smoking, which induces CYP1A2, can increase the clearance of Fluvoxamine .

Direcciones Futuras

Fluvoxamine has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It has substantial potential as a safe and widely available medication that could be repurposed to ameliorate serious COVID-19-related morbidity and mortality . More data are needed on dosing and mechanisms of effect .

Análisis Bioquímico

Biochemical Properties

N-(Ethylamino) Fluvoxamine is extensively metabolized in the liver, with less than 4% of the parent drug found in urine . It undergoes a two-step process of oxidative demethylation by CYP2D6 to form the fluvoxaminoalcohol intermediate, followed by alcohol dehydrogenase to form fluvoxamine acid .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to have anti-inflammatory properties in animal models and in vitro studies . It has also been shown to inhibit Th1 and Th17 polarization and function by repressing glycolysis, thereby attenuating autoimmune progression in type 1 diabetes . Furthermore, it has been found to stimulate oligodendrogenesis of cultured neural stem cells .

Molecular Mechanism

The exact mechanism of action of this compound is not fully determined, but it is linked to its inhibition of CNS neuronal uptake of serotonin . It is also an agonist for the sigma-1 receptor, through which it controls inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been found to delay the onset of type 1 diabetes and decrease its incidence . Moreover, it has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to inhibit isolation-induced aggressive behavior in mice

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily through oxidative demethylation by CYP2D6, to form fluvoxamine acid . It also inhibits oxidative drug metabolizing enzymes, particularly CYP1A2, and less potently CYP3A4 and CYP2D6 .

Propiedades

IUPAC Name |

N'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAOCNUGFGRFPC-XQNSMLJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N\OCCNCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217262-11-7 | |

| Record name | N-(Ethylamino) fluvoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217262117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(ETHYLAMINO) FLUVOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G60GX48UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

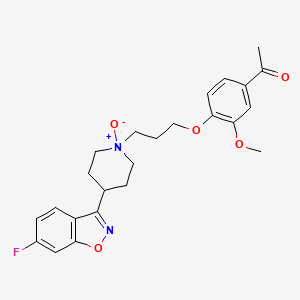

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)